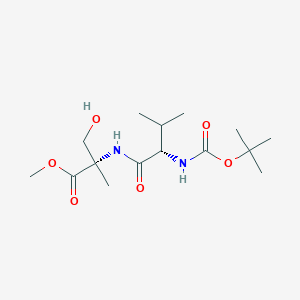
tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl ester, also known as Boc-Val-OMe-αMeSer-OMe, is a synthetic peptide that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This peptide has been studied extensively for its mechanism of action and its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe is not fully understood. However, it is believed to work through the inhibition of enzymes involved in the biosynthesis of important cellular components such as DNA, RNA, and proteins. Additionally, it has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death.
Biochemische Und Physiologische Effekte
Tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. Additionally, it has been shown to induce apoptosis in cancer cells. tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe has several advantages for lab experiments. It is a synthetic peptide, which means that it can be easily synthesized in large quantities. Additionally, it has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, one limitation of tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe is that it is a relatively large peptide, which may limit its ability to cross cell membranes and reach its target site.
Zukünftige Richtungen
There are several future directions for the study of tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe. One potential direction is the development of new synthetic analogs of tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe with improved pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe and its potential therapeutic applications. Finally, studies are needed to determine the safety and efficacy of tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe in humans.
Synthesemethoden
The synthesis of tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe involves the reaction of tert-butyloxycarbonyl-L-valine with α-methylserine methyl ester in the presence of a coupling reagent. This reaction results in the formation of tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe as a white crystalline powder. The purity of the synthesized peptide can be assessed using high-performance liquid chromatography (HPLC) and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe has been extensively studied for its potential therapeutic applications. It has been shown to have antimicrobial, antifungal, and antiviral properties. Additionally, it has been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells. tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
114396-65-5 |
|---|---|
Produktname |
tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl ester |
Molekularformel |
C15H28N2O6 |
Molekulargewicht |
332.39 g/mol |
IUPAC-Name |
methyl (2S)-3-hydroxy-2-methyl-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoate |
InChI |
InChI=1S/C15H28N2O6/c1-9(2)10(16-13(21)23-14(3,4)5)11(19)17-15(6,8-18)12(20)22-7/h9-10,18H,8H2,1-7H3,(H,16,21)(H,17,19)/t10-,15-/m0/s1 |
InChI-Schlüssel |
LIGOGECYVNHKLT-BONVTDFDSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@](C)(CO)C(=O)OC)NC(=O)OC(C)(C)C |
SMILES |
CC(C)C(C(=O)NC(C)(CO)C(=O)OC)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)C(C(=O)NC(C)(CO)C(=O)OC)NC(=O)OC(C)(C)C |
Synonyme |
Boc-Val-alpha-MeSer-OMe BVMSM tert-butyloxycarbonyl-valyl-alpha-methylserine methyl este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




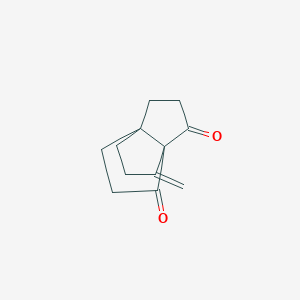
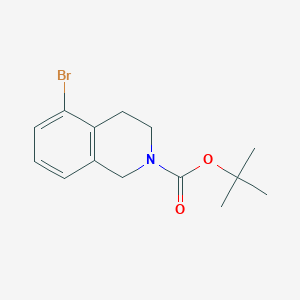
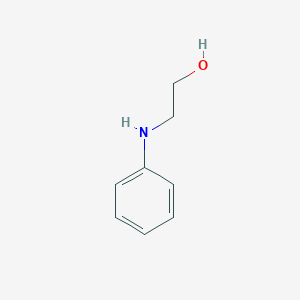
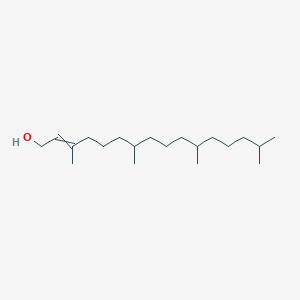
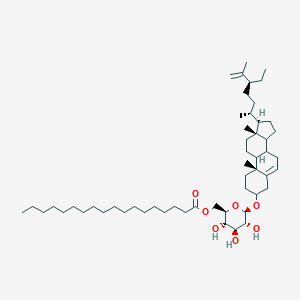
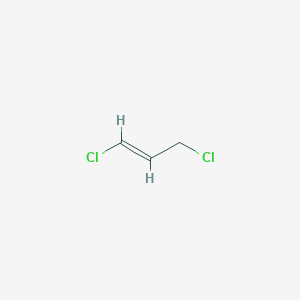
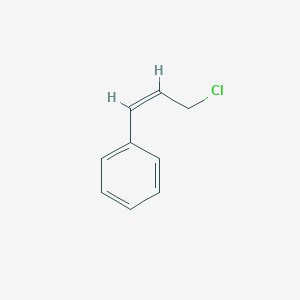


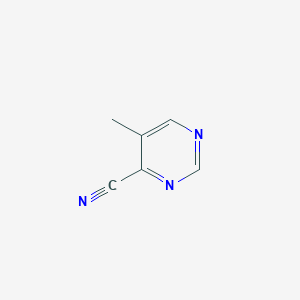
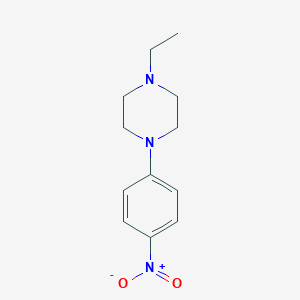
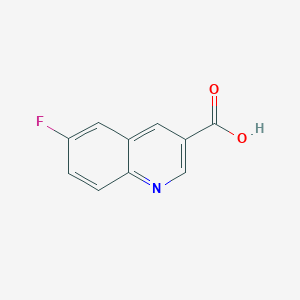
![(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid](/img/structure/B49481.png)